4-Aminoadamantan-1-yl acetate hydrochloride

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Challenge: Sourcing an authenticated standard for amantadine's major metabolite or a protected intermediate for adamantane synthesis. Solution: This compound is the verified USP Related Compound B (N-acetyl amantadine HCl). - **Role**: Official reference standard for pharmacopoeial compliance (impurity ID/quantitation). - **Utility**: Key internal standard for LC-MS/MS bioanalysis of amantadine in plasma/urine. - **Synthesis**: Acetyl-protected amine handle for novel adamantane therapeutics. Immediate availability as a certified reference material.

Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
Cat. No. B13258343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoadamantan-1-yl acetate hydrochloride
Molecular FormulaC12H20ClNO2
Molecular Weight245.74 g/mol
Structural Identifiers
SMILESCC(=O)OC12CC3CC(C1)C(C(C3)C2)N.Cl
InChIInChI=1S/C12H19NO2.ClH/c1-7(14)15-12-4-8-2-9(5-12)11(13)10(3-8)6-12;/h8-11H,2-6,13H2,1H3;1H
InChIKeyMGXWCVADQAFLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminoadamantan-1-yl Acetate HCl Procurement Overview


4-Aminoadamantan-1-yl acetate hydrochloride (also known as 1-acetamidoadamantane hydrochloride) is a substituted adamantane derivative recognized for its dual role as a key synthetic precursor and a pharmacologically relevant metabolite. Structurally, it is comprised of an amino-substituted adamantane core linked to an acetate group, presented as a hydrochloride salt to enhance stability and solubility . Its primary utility is defined by its established position as an intermediate in the synthesis of amantadine-based pharmaceuticals, as well as its identity as a major in vivo metabolite of the antiviral and anti-Parkinsonian agent amantadine [1].

Synthetic Intermediate

Key precursor for amantadine-based pharmaceuticals via protected amine.

Certified Reference Standard

USP/EP impurity standard for amantadine quality control and method validation.

Metabolite Standard

Primary N-acetyl metabolite of amantadine for bioanalytical method development.

Why This Adamantane Derivative Is Not Interchangeable


The specific utility of 4-Aminoadamantan-1-yl acetate hydrochloride prevents its simple substitution by other adamantane analogs. While compounds like amantadine, memantine, and rimantadine share the adamantane core, their distinct substitution patterns confer entirely different pharmacological profiles, such as NMDA receptor antagonism for memantine or viral M2 ion channel blockade for amantadine [1]. This particular compound is not sought for direct therapeutic activity. Instead, its procurement is driven by two specific, non-interchangeable functions: its unique chemical structure is required for its use as an official reference standard in pharmaceutical quality control, and its N-acetyl group is a critical functional handle for its role as a protected synthetic intermediate . Using a structurally different adamantane derivative would fail to meet these precise analytical or synthetic requirements.

Pharmacological Profile Mismatch

Amantadine, memantine, and rimantadine have distinct mechanisms (M2 blockade, NMDA antagonism) and are not certified reference standards for this impurity.

Missing N-Acetyl Functional Handle

Structural analogs without the acetyl group cannot serve as a protected amine intermediate in synthesis.

Key Evidence for Selecting This Compound


Synthetic Utility: Process Yield for Amantadine HCl

This compound serves as a key intermediate in the synthesis of amantadine hydrochloride, where the acetyl group acts as a protecting group for the amine. An optimized, sustainable process for producing amantadine HCl starting from this intermediate has been reported with a final overall yield of 82.9% [1]. This high yield provides a quantifiable benchmark for process efficiency.

Process Yield
Class-level
82.9% overall yield to amantadine HCl
Supports process efficiency review for intermediate selection.
Reported from a 0.5 L intensified stirred-tank process.
Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Analytical Verification: Pharmacopoeial Reference Standard

This compound is officially designated and certified as a pharmacopoeial impurity standard, specifically as 'Amantadine Hydrochloride Impurity B' by the European Pharmacopoeia (EP) and 'Amantadine Related Compound B' by the United States Pharmacopeia (USP) [1][2]. This certification guarantees a defined, traceable identity and a high level of purity required for use in analytical method development and validation .

Regulatory Certification
Class-level
Certified as USP Amantadine Related Compound B and EP Impurity B
Establishes traceable identity for QC method validation.
Follow pharmacopoeial monograph specifications.
Analytical Chemistry Quality Control Pharmaceutical Analysis

Physicochemical Properties: Identity and Analytical Markers

The compound possesses unique and well-defined physicochemical properties that enable its unambiguous identification. The molecular weight of the free base (1-acetamidoadamantane) is 193.29 g/mol, and its melting point is consistently reported between 148-149 °C [1][2]. These properties are distinct from those of its parent compound, amantadine, which has a molecular weight of 151.25 g/mol and melts at approximately 180 °C [3]. This difference is due to the N-acetyl substitution.

Identity Markers
Cross-study comparable
MW 193.29 vs 151.25 g/mol; MP 148–149 vs ~180 °C
Enables specific LC-MS/MS differentiation of parent drug and metabolite.
N-acetyl substitution accounts for observed shifts.
Metabolism Analytical Chemistry Structural Biology

Primary Application Scenarios


Pharmaceutical Quality Control and Method Validation

In this setting, the compound is exclusively procured as an official reference standard (e.g., USP Amantadine Related Compound B) [1]. Its certified identity and purity are used to ensure compliance with regulatory requirements for amantadine-based pharmaceuticals, enabling accurate detection and quantification of this specific impurity or metabolite in drug substances and finished products.

Metabolic Pathway and Pharmacokinetic Research

This compound is required as an authentic standard for the identification and quantitation of N-acetyl amantadine, the major metabolite of amantadine, in biological matrices (e.g., plasma, urine) . Its use is essential for developing and validating bioanalytical methods (e.g., LC-MS/MS) used in preclinical and clinical pharmacokinetic studies of amantadine.

Organic Synthesis and Process Chemistry Development

In a research or industrial chemistry lab, this compound can be used as a strategic intermediate. The acetyl group protects the amine during further synthetic transformations of the adamantane core. This is particularly relevant for research into new adamantane-based therapeutics, where a protected amine precursor is required [2].

Application
Selection Property
Validation Focus
Pharmaceutical QC / Method Validation
Certified impurity reference standard (USP/EP)
Impurity profiling accuracy and regulatory method review
Metabolic Pathway & Bioanalytical Research
Authentic N-acetyl amantadine metabolite
LC-MS/MS method specificity and matrix effect assessment
Organic Synthesis / Process Chemistry
Protected amine intermediate
Process yield and scalability review
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